molecular formula C8H6O3 B168935 4-Hydroxyisobenzofuran-1(3H)-one CAS No. 13161-32-5

4-Hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168935
CAS No.: 13161-32-5
M. Wt: 150.13 g/mol
InChI Key: ZSCIMKFWMUXNBS-UHFFFAOYSA-N
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Description

4-Hydroxyisobenzofuran-1(3H)-one, also known as phthalide, is an organic compound with the molecular formula C8H6O3. It is a lactone derivative of phthalic acid and is characterized by a fused benzene and furan ring structure. This compound is found extensively in natural products and biologically active molecules, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyisobenzofuran-1(3H)-one involves the oxidation of phthalide derivatives. For instance, the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents can be catalyzed by a Bi(OAc)3/chiral phosphoric acid system. This method delivers the desired chiral 3-allylisobenzofuran-1(3H)-ones in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The specific conditions and reagents used can vary, but the goal is to achieve high yields and purity of the compound. The use of efficient catalytic systems and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to phthalic acid derivatives.

    Reduction: Formation of reduced lactone forms.

    Substitution: Introduction of different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Produces phthalic acid and its derivatives.

    Reduction: Yields reduced lactone forms.

    Substitution: Results in various substituted phthalide derivatives.

Scientific Research Applications

4-Hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride: A precursor to phthalide, used in the synthesis of various derivatives.

    Isobenzofuran-1(3H)-one: A closely related compound with similar structural features.

    3-Hydroxyisobenzofuran-1(3H)-one: Another hydroxylated derivative with distinct reactivity.

Uniqueness

4-Hydroxyisobenzofuran-1(3H)-one is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for synthesizing chiral compounds and exploring new therapeutic agents .

Properties

IUPAC Name

4-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIMKFWMUXNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506053
Record name 4-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13161-32-5
Record name 4-Hydroxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 - 256 °C
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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